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Compound of Interest

Compound Name: 5-Formyl-2-thiopheneboronic acid

Cat. No.: B1303762

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Formyl-2-thiopheneboronic acid (CAS No. 4347-33-5). The information herein is compiled
for use in research, quality control, and drug development applications. While specific
experimental spectra are referenced in numerous databases, this guide synthesizes the
expected spectroscopic characteristics and provides generalized experimental protocols for
their acquisition.

Chemical Structure and Properties

o Chemical Name: (5-formylthiophen-2-yl)boronic acid[1]

Molecular Formula: CsHsBOsS[1][2]

Molecular Weight: 155.97 g/mol [1][2][3][4]

Appearance: White to yellow powder or crystals[2][3]

Melting Point: 132-135 °C[2][3][4]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic
techniques. This data is based on the known functional groups of the molecule and general
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principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While specific spectra for 5-Formyl-2-thiopheneboronic acid are available from sources such
as ChemicalBook, detailed peak assignments are not publicly listed.[2][5] The expected
chemical shifts are predicted based on the structure's moieties: a 2,5-disubstituted thiophene
ring, a formyl (aldehyde) group, and a boronic acid group.

IH-NMR (Proton NMR) Spectroscopy

] Expected Chemical o Expected Coupling
Proton Assignment _ Expected Multiplicity
Shift (8, ppm) Constant (J, Hz)
Aldehyde Proton (- )
9.5-105 Singlet (s) N/A
CHO)
Thiophene Ring
7.0-8.0 Doublet (d) 3.0-5.0
Proton (H3)
Thiophene Ring
7.0-8.0 Doublet (d) 3.0-5.0
Proton (H4)
Boronic Acid Protons )
40-6.0 Broad Singlet (br s) N/A

(-B(CH)2)

13C-NMR (Carbon NMR) Spectroscopy

Carbon Assignment Expected Chemical Shift (5, ppm)
Aldehyde Carbon (-CHO) 180 - 195
Thiophene Ring Carbon (C5) 140 - 155

) ] 135 - 150 (ipso-carbon, may be broad or
Thiophene Ring Carbon (C2)

unobserved)
Thiophene Ring Carbon (C3) 125 - 140
Thiophene Ring Carbon (C4) 125 - 140
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Table 2: Infrared (IR) Spectroscopy Data

IR spectra for this compound have been recorded using techniques such as ATR-Neat and KBr
pellet on a Bruker Tensor 27 FT-IR instrument.[1] The characteristic absorption bands are
associated with its key functional groups.

Expected Wavenumber

Vibrational Mode Intensity
(cm=1)
O-H Stretch (Boronic Acid) 3200 - 3600 Strong, Broad
C-H Stretch )
) ) 3000 - 3100 Medium
(Aromatic/Thiophene)
C=0 Stretch (Aldehyde) 1660 - 1700 Strong
C=C Stretch (Thiophene Ring) 1400 - 1600 Medium
B-O Stretch (Boronic Acid) 1310 - 1380 Strong
C-S Stretch (Thiophene Ring) 600 - 800 Medium-Weak

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data for 5-Formyl-2-thiopheneboronic acid is available from chemical
suppliers and databases.[5][6] The key expected peak would be the molecular ion.

lon Type Expected m/z Notes

Corresponds to the molecular

weight of the compound. Its
Molecular lon [M]* 156.01 abundance may vary

depending on the ionization

technigue used.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data
presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Formyl-2-thiopheneboronic
acid in a suitable deuterated solvent (e.g., DMSO-de, Methanol-ds, or CDCIs) to a final
volume of 0.5-0.7 mL in a standard 5 mm NMR tube. Boronic acids can form oligomers,
which may lead to broad signals; using a solvent like Methanol-d4 can help mitigate this by
forming the dimethyl boronate ester in situ.

e Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a
400 MHz instrument.

e H-NMR Acquisition:
o Record the spectrum at room temperature.
o Use a standard single-pulse experiment.

o Reference the chemical shifts to the residual solvent peak or an internal standard like
tetramethylsilane (TMS) at 0.00 ppm.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
e 1BBC-NMR Acquisition:
o Record the spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans and a longer relaxation delay may be necessary compared to
1H-NMR due to the lower natural abundance of the 13C isotope.

o Reference the chemical shifts to the deuterated solvent peak.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, followed by phase and baseline correction. Integrate the signals in the tH-NMR
spectrum to determine proton ratios.

Fourier Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)
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e Sample Preparation:

o Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any absorbed
water, which shows a broad O-H absorption band.

o In an agate mortar, grind 1-2 mg of 5-Formyl-2-thiopheneboronic acid into a very fine
powder.

o Add approximately 100-200 mg of the dried KBr to the mortar and mix gently but
thoroughly with the sample until a homogenous mixture is obtained.

e Pellet Formation:
o Transfer the mixture to a pellet-forming die.

o Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes.
This will form a thin, transparent, or translucent KBr pellet containing the sample.

o Data Acquisition:
o Place the KBr pellet in the sample holder of an FT-IR spectrometer.
o Record a background spectrum using an empty sample holder or a pure KBr pellet.

o Record the sample spectrum over the range of 4000 to 400 cm~1. The final spectrum is
presented in terms of transmittance or absorbance after being ratioed against the
background spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
small organic molecule like 5-Formyl-2-thiopheneboronic acid.
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Sample Preparation

Synthesis & Purification
of 5-Formyl-2-thiopheneboronic acid
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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